N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide
CAS No.: 714233-89-3
Cat. No.: VC4277067
Molecular Formula: C17H20N4O2S2
Molecular Weight: 376.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 714233-89-3 |
|---|---|
| Molecular Formula | C17H20N4O2S2 |
| Molecular Weight | 376.49 |
| IUPAC Name | N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C17H20N4O2S2/c1-12(2)9-10-18-16-17(20-14-7-4-3-6-13(14)19-16)21-25(22,23)15-8-5-11-24-15/h3-8,11-12H,9-10H2,1-2H3,(H,18,19)(H,20,21) |
| Standard InChI Key | UYCRIDSVZOEZHQ-UHFFFAOYSA-N |
| SMILES | CC(C)CCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CS3 |
Introduction
Synthesis Methods
The synthesis of N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide typically involves multiple steps, including the formation of the quinoxaline ring, introduction of the thiophene sulfonamide moiety, and attachment of the 3-methylbutylamino group. Common methods include condensation reactions and nucleophilic substitutions.
Synthesis Steps:
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Quinoxaline Formation: Often involves the condensation of a diamine with a dicarbonyl compound.
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Thiophene Sulfonamide Introduction: May involve the reaction of thiophene-2-sulfonyl chloride with an amine.
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Amination: Involves the reaction of the quinoxaline derivative with 3-methylbutylamine.
Biological Activity
While specific biological activity data for N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide is scarce, compounds with similar structures have shown promising anticancer and antimicrobial properties. The quinoxaline scaffold is known for its ability to interact with biological targets, potentially inhibiting key enzymes or disrupting cellular processes.
| Biological Activity | Potential Targets |
|---|---|
| Anticancer | Enzymes involved in DNA synthesis or cell proliferation. |
| Antimicrobial | Bacterial enzymes or membrane components. |
Future Research Directions:
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In Vitro Studies: Evaluate the compound's efficacy against various cancer cell lines and microbial strains.
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In Vivo Studies: Assess the compound's pharmacokinetics, toxicity, and efficacy in animal models.
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Structure-Activity Relationship (SAR) Studies: Modify the compound's structure to enhance its biological activity and reduce potential side effects.
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